molecular formula C8H12ClF2NO2 B2978284 Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride CAS No. 2243510-17-8

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride

Cat. No.: B2978284
CAS No.: 2243510-17-8
M. Wt: 227.64
InChI Key: ZGVDHVZHEIPNFF-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.4]heptane ring system, which includes a nitrogen atom and two fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a difluoromethylated cyclopropane derivative with an azomethine ylide, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts such as copper complexes and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroamines. Substitution reactions can result in the formation of various substituted spirocyclic compounds .

Scientific Research Applications

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for further pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride is unique due to its specific combination of a spirocyclic ring system, difluoromethyl groups, and a methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO2.ClH/c1-13-6(12)5-7(2-3-11-5)4-8(7,9)10;/h5,11H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVDHVZHEIPNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CCN1)CC2(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243510-17-8
Record name methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate hydrochloride
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